N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide
CAS No.: 954018-24-7
Cat. No.: VC4250654
Molecular Formula: C22H22ClN3O2S2
Molecular Weight: 460.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954018-24-7 |
|---|---|
| Molecular Formula | C22H22ClN3O2S2 |
| Molecular Weight | 460.01 |
| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
| Standard InChI | InChI=1S/C22H22ClN3O2S2/c23-17-8-10-18(11-9-17)25-21(28)15-30-22-26-19(14-29-22)13-20(27)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,24,27)(H,25,28) |
| Standard InChI Key | ZHTMJGHAIDSYNJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple functional groups (Figure 1):
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position.
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Acetamide moiety: Linked via a thioether bond to the thiazole ring.
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Phenylpropylamino side chain: A three-carbon alkyl chain connecting a phenyl group to an amino group, which is further bonded to a ketone.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂ClN₃O₂S₂ | |
| Molecular Weight | 460.0 g/mol | |
| SMILES Notation | O=C(Cc1csc(SCC(=O)Nc2ccc(Cl)cc2)n1)NCCCc1ccccc1 | |
| InChIKey | JGIDYFPIKZAFRZ-UHFFFAOYSA-N |
The presence of electron-withdrawing (chlorine) and electron-donating (phenylpropyl) groups creates a polar yet lipophilic profile, influencing solubility and membrane permeability .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous compounds in patents and literature :
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Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones.
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Functionalization:
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Introduction of the chlorophenyl group via nucleophilic aromatic substitution.
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Attachment of the phenylpropylamino side chain through reductive amination.
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Acetamide linkage: Thioether bond formation using mercaptoacetic acid derivatives .
Table 2: Representative Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Chloroaniline | Chlorophenyl precursor | |
| 2-Mercaptothiazole | Thiazole core building block | |
| 3-Phenylpropylamine | Side chain precursor |
Structural Analogues and Comparative Activity
Modifications to the thiazole core or substituents alter biological efficacy. Key analogues include:
Table 3: Analogues and Their Biological Profiles
The unique combination of thioether-linked acetamide and phenylpropyl groups in N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide enhances receptor binding specificity compared to simpler thiazoles .
Biological Activity and Mechanistic Insights
In Silico and In Vitro Findings
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